Calcium;5,5-diphenylimidazolidine-2,4-dione
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Description
Calcium;5,5-diphenylimidazolidine-2,4-dione, also known as phenytoin calcium, is a compound with the molecular formula C15H10CaN2O2 . It is a derivative of phenytoin, which is a commonly used anticonvulsant .
Synthesis Analysis
The synthesis of 5,5-diphenylimidazolidine-2,4-dione derivatives has been reported in several studies . For instance, one study reported the synthesis of a novel phenytoin derivative by reacting phenytoin with a 1-bromodecyl agent .Molecular Structure Analysis
The molecular structure of 5,5-diphenylimidazolidine-2,4-dione derivatives has been studied using techniques such as DFT, XRD, and Hirshfeld surface analysis . These studies provide insights into the crystal structure and intermolecular interactions of these compounds .Chemical Reactions Analysis
The chemical reactions involving 5,5-diphenylimidazolidine-2,4-dione derivatives have been explored in several studies . For example, one study reported the design and synthesis of a group of 5,5-diphenylimidazolidine-2,4-dione derivatives bearing anilide, phenacyl, and benzylidene fragments .Mechanism of Action
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Calcium;5,5-diphenylimidazolidine-2,4-dione involves the reaction of calcium hydroxide with 5,5-diphenylimidazolidine-2,4-dione.", "Starting Materials": ["Calcium hydroxide", "5,5-diphenylimidazolidine-2,4-dione"], "Reaction": [ "Add 5,5-diphenylimidazolidine-2,4-dione to a solution of calcium hydroxide in water", "Heat the mixture under reflux for several hours", "Cool the mixture and filter the precipitated Calcium;5,5-diphenylimidazolidine-2,4-dione", "Wash the precipitate with water and dry it under vacuum" ] } | |
CAS No. |
17199-74-5 |
Molecular Formula |
C15H10CaN2O2 |
Molecular Weight |
290.33 g/mol |
IUPAC Name |
calcium;5,5-diphenylimidazole-2,4-diolate |
InChI |
InChI=1S/C15H12N2O2.Ca/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H,(H2,16,17,18,19);/q;+2/p-2 |
InChI Key |
BJXCWMFJUOHSBQ-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3.[Ca+2] |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=NC(=N2)[O-])[O-])C3=CC=CC=C3.[Ca+2] |
17199-74-5 | |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
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